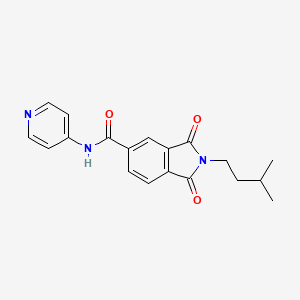

2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Beschreibung

This compound belongs to the isoindole-1,3-dione class, characterized by a bicyclic aromatic core with two ketone groups. The substituents at position 2 (3-methylbutyl) and position 5 (pyridin-4-yl carboxamide) define its structural uniqueness. The 3-methylbutyl group enhances lipophilicity, while the pyridin-4-yl moiety may contribute to binding specificity in biological targets.

Eigenschaften

Molekularformel |

C19H19N3O3 |

|---|---|

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

2-(3-methylbutyl)-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide |

InChI |

InChI=1S/C19H19N3O3/c1-12(2)7-10-22-18(24)15-4-3-13(11-16(15)19(22)25)17(23)21-14-5-8-20-9-6-14/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,20,21,23) |

InChI-Schlüssel |

XMDDNCOFAPJUDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=NC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-Methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindol-5-carboxamid umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Weg beginnt mit der Herstellung des Isoindol-Kerns, der durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Dicarbonsäurederivats synthetisiert werden kann. Der Pyridinring wird dann durch eine Kupplungsreaktion eingeführt, häufig unter Verwendung einer palladiumkatalysierten Kreuzkupplungsmethode. Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch eine Amidierungsreaktion, typischerweise unter Verwendung eines Amins und eines Carbonsäurederivats unter dehydrierenden Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, um die Reaktionsausbeute und -effizienz zu verbessern. Darüber hinaus kann der Einsatz automatisierter Syntheseplattformen dazu beitragen, die Produktion zu skalieren und gleichzeitig die Reinheit und Konsistenz der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindol-5-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu modifizieren, was möglicherweise ihre Reaktivität und Eigenschaften verändert.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden oft Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(3-Methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann sie bestimmte Enzyme hemmen, die an Krankheitswegen beteiligt sind, wodurch therapeutische Wirkungen erzielt werden. Die genauen molekularen Zielstrukturen und Wege hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.

Wirkmechanismus

The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Substituent Analysis:

- 3-Methylbutyl vs. Smaller Alkyl Chains : The target’s 3-methylbutyl group (5 carbons) increases lipophilicity compared to shorter chains like 2-methylpropyl (4 carbons) or 2-methoxyethyl (3 carbons). This may enhance membrane permeability but reduce aqueous solubility.

- Pyridin-4-yl vs. Heteroaryl Groups : The pyridin-4-yl group’s nitrogen position allows for distinct π-stacking compared to thiazol-2-yl (), which contains a sulfur atom capable of dipole interactions.

- Chlorophenyl vs.

Physicochemical and Functional Implications

- Lipophilicity : The 3-methylbutyl group (logP ~3.5 estimated) makes the target compound more lipophilic than analogs with methoxyethyl (logP ~1.8) or pyridinylmethyl (logP ~2.2) groups.

- Hydrogen Bonding : Pyridin-4-yl’s nitrogen at the para position offers a single hydrogen-bond acceptor site, while pyridin-3-ylmethyl () provides an additional methylene spacer, increasing conformational flexibility.

Research and Development Context

- : The chloro-methylphenyl variant may be explored in anticancer research due to similarities to kinase inhibitors .

- : Thiazole-containing analogs (e.g., 831211-56-4) are often screened for antimicrobial activity .

- and : Pyridinylmethyl derivatives are common in central nervous system (CNS) drug discovery, leveraging their ability to cross the blood-brain barrier .

Biologische Aktivität

The compound 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a derivative of isoindole, characterized by a complex structure that includes a dioxo group and a pyridine ring. Its unique chemical properties suggest significant biological potential, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 274.32 g/mol. The presence of the 3-methylbutyl group enhances its lipophilicity, which may influence its absorption and interaction with biological membranes.

Biological Activities

Research indicates that compounds similar to 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide exhibit various biological activities:

- Anticancer Activity : Similar isoindole derivatives have shown potential as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis. For example, compounds with dioxo groups have been reported to inhibit heparanase activity, which is crucial in tumor metastasis .

- Anti-Angiogenic Effects : Some studies have demonstrated that isoindole derivatives can inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in tumor growth and metastasis .

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including heparanase and beta-glucuronidase. For instance, certain derivatives have shown IC50 values ranging from 200 to 500 nM against heparanase, indicating potent inhibitory activity .

The biological activity of isoindole derivatives often involves interactions with specific biological targets:

- Enzyme Interaction : The dioxo and carboxamide functionalities allow for strong interactions with enzyme active sites.

- Cell Membrane Interaction : The lipophilic nature of the 3-methylbutyl group facilitates membrane penetration, enhancing bioavailability and efficacy.

Case Studies

Several case studies highlight the biological effects of isoindole derivatives:

- Study on Heparanase Inhibition : A study demonstrated that certain isoindole derivatives significantly inhibited heparanase activity in vitro. This inhibition correlated with reduced tumor cell invasion in animal models.

- Angiogenesis Inhibition Assay : Another study evaluated the anti-angiogenic properties of isoindole compounds using chick embryo chorioallantoic membrane assays, revealing a dose-dependent reduction in new blood vessel formation .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.